1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole
Overview
Description
1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole is a fluorinated derivative of benzimidazole, a class of compounds known for their diverse biological activities. Benzimidazoles are privileged scaffolds present in many biologically active molecules, including pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzimidazole with fluoroiodomethane in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at room temperature. The reaction mixture is stirred overnight, yielding the desired product .
Industrial production methods for fluorinated benzimidazoles often involve multi-step processes, including the preparation of intermediate compounds followed by fluorination reactions. These methods are designed to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Cyclization Reactions: The benzimidazole core can participate in cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., K₂CO₃), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The benzimidazole core can interact with nucleic acids and proteins, affecting cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole can be compared with other fluorinated benzimidazoles and imidazoles:
2-Methylimidazole: Lacks the fluoromethyl group, resulting in different chemical and biological properties.
1-(Trifluoromethyl)-2-methylbenzimidazole: Contains a trifluoromethyl group, which can significantly alter its reactivity and biological activity compared to the monofluoromethyl derivative.
2-Fluorobenzimidazole: The fluorine atom is directly attached to the benzimidazole ring, leading to different electronic and steric effects.
Properties
IUPAC Name |
1-(fluoromethyl)-2-methylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOLYHJCHOXTCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612015 | |
Record name | 1-(Fluoromethyl)-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120720-70-9 | |
Record name | 1-(Fluoromethyl)-2-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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